molecular formula C9H15NO B13182219 3-Cyclohexyl-3-hydroxypropanenitrile

3-Cyclohexyl-3-hydroxypropanenitrile

Cat. No.: B13182219
M. Wt: 153.22 g/mol
InChI Key: JTCALPNCEVCXLU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3-hydroxypropanenitrile is an organic compound with the molecular formula C9H15NO. It is characterized by a cyclohexyl group attached to a hydroxypropanenitrile moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-hydroxypropanenitrile can be achieved through the bioreduction of 3-cyclohexyl-3-ketopropanenitrile. This process involves the use of a carbonyl reductase enzyme, such as PhADH from Paraburkholderia hospita, which catalyzes the reduction of the ketone group to a hydroxyl group. The reaction is typically carried out at high substrate concentrations, leading to high yields and enantioselectivity .

Industrial Production Methods

In an industrial setting, the scalable preparation of this compound involves the rational engineering of carbonyl reductase enzymes to enhance their activity and selectivity. The use of mutant enzymes, such as the H93C/A139L variant of PhADH, has been shown to significantly improve the efficiency of the bioreduction process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Oxidation: It can be oxidized to form ketones or carboxylic acids.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Cyclohexyl-3-hydroxypropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-hydroxypropanenitrile involves its interaction with specific enzymes and molecular targets. The bioreduction process, for example, is facilitated by carbonyl reductase enzymes that catalyze the conversion of ketones to alcohols. The molecular pathways involved in these reactions include the transfer of hydride ions and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-3-hydroxypropanenitrile
  • 3-Phenyl-3-hydroxypropanenitrile
  • 3-Hydroxypropionitrile

Comparison

3-Cyclohexyl-3-hydroxypropanenitrile is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds like 3-cyclopentyl-3-hydroxypropanenitrile and 3-phenyl-3-hydroxypropanenitrile. These differences influence the compound’s reactivity, stability, and suitability for various applications .

Properties

IUPAC Name

3-cyclohexyl-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCALPNCEVCXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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